Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-

Opioid Receptor Pharmacology Binding Affinity Structure-Activity Relationship

Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- (CAS 63732-74-1), also designated as O6-Methyl-7,8-dihydro-6-isomorphine or 6β-Tetrahydrooripavine, is a semi-synthetic opioid of the morphinan class. It is the 6-O-methyl ether of 7,8-dihydromorphine and a structural isomer of dihydrocodeine, differing in the position of the methoxy substitution (C6-OCH₃ versus C3-OCH₃).

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 63732-74-1
Cat. No. B047207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl-
CAS63732-74-1
Synonyms6β-Tetrahydrooripavine;  (5α,6β)-4,5-epoxy-6-methoxy-17-methyl-Morphinan-3-ol
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OC
InChIInChI=1S/C18H23NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3,5,11-12,14,17,20H,4,6-9H2,1-2H3/t11-,12+,14+,17-,18-/m0/s1
InChIKeyQKWBBJJDJIZUKM-XKTXQELYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- (CAS 63732-74-1) Is a Critical Opioid Reference Standard for Analytical and Pharmacological Research


Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-methoxy-17-methyl- (CAS 63732-74-1), also designated as O6-Methyl-7,8-dihydro-6-isomorphine or 6β-Tetrahydrooripavine, is a semi-synthetic opioid of the morphinan class. It is the 6-O-methyl ether of 7,8-dihydromorphine and a structural isomer of dihydrocodeine, differing in the position of the methoxy substitution (C6-OCH₃ versus C3-OCH₃). The compound is primarily recognized as a process-specific impurity of the potent analgesic hydromorphone, making it a vital reference standard for pharmaceutical quality control and forensic analysis . Its C6-β-methoxy configuration and saturated C7–C8 bond distinguish it pharmacologically from both morphine and codeine, and preliminary receptor-binding data indicate substantially enhanced mu-opioid receptor affinity relative to codeine, a property attributable to the 6-methoxy pharmacophore [1].

Why Generic Substitution of CAS 63732-74-1 with Dihydrocodeine or Morphine Analogs Fails for Precise Analytical and Pharmacological Workflows


The morphinan scaffold supports extensive structure-activity divergence through minor substituent changes. CAS 63732-74-1 cannot be substituted by dihydrocodeine (3-methoxy, 6-hydroxy), morphine (3,6-dihydroxy), or codeine (3-methoxy, 6-hydroxy, Δ⁷⁸) because the 6-β-methoxy group fundamentally alters opioid receptor affinity, metabolic stability, and chromatographic retention. ChEMBL-derived binding data for the unsaturated 6-methoxy analog heterocodeine reveals a mu-opioid receptor pKi of 8.96, corresponding to a Ki of approximately 1.1 nM, which is ~600- to 6,000-fold higher affinity than codeine (pKi 5.2–6.98, Ki 6,300–105 nM) [1]. Additionally, the 6-methoxy substituent blocks glucuronidation at that position, eliminating the formation of the inactive 6-glucuronide metabolite that dominates morphine's metabolic profile [2]. These differences mean that in any receptor-binding, metabolic, or analytical assay, the compound behaves as a distinct chemical entity—not as an interchangeable member of the dihydrocodeine class.

Quantitative Differentiation Evidence for CAS 63732-74-1: Direct Comparator and Cross-Study Analysis


Mu-Opioid Receptor Binding Affinity: 6-Methoxy vs. 3-Methoxy/6-Hydroxy Morphinans

The mu-opioid receptor (MOR) binding affinity of the 6-methoxy morphinan scaffold, represented by heterocodeine (the Δ⁷⁸ unsaturated analog of CAS 63732-74-1), is substantially higher than that of codeine, the prototype 3-methoxy-6-hydroxy morphinan. Heterocodeine exhibits a pKi of 8.96 (Ki ≈ 1.1 nM) at the human MOR, compared to codeine's pKi range of 5.2–6.98 (Ki 6,300–105 nM) across multiple assay formats [1][2]. This represents a 74- to 5,700-fold increase in binding affinity conferred by relocating the methoxy group from the C3 to the C6 position while retaining a free phenolic hydroxyl at C3. The dihydro analog (CAS 63732-74-1) is expected to retain high MOR affinity, as saturation of the C7–C8 bond generally preserves or modestly modulates receptor interactions in this series [3].

Opioid Receptor Pharmacology Binding Affinity Structure-Activity Relationship

Metabolic Stability: Resistance to 6-O-Glucuronidation Compared to Morphine

Morphine undergoes extensive phase II metabolism at the 6-hydroxyl position to form morphine-6-glucuronide (M6G), an active but pharmacokinetically distinct metabolite. The 6-methoxy group of CAS 63732-74-1 precludes UDP-glucuronosyltransferase (UGT)-mediated conjugation at this site, directing metabolism exclusively toward 3-O-glucuronidation or N-demethylation pathways [1]. This metabolic blockade has two critical consequences: (1) elimination of the formation of a glucuronide metabolite with altered receptor selectivity and blood-brain barrier permeability, and (2) a simpler metabolic profile with fewer active species, which is advantageous for pharmacokinetic modeling and bioanalytical method development [2]. In contrast, morphine's 6-glucuronide contributes significantly to both analgesic effect and central nervous system accumulation in renal impairment, complicating dose-response predictions.

Drug Metabolism Glucuronidation Opioid Pharmacokinetics

Chromatographic Selectivity: Distinct Retention from Hydromorphone and Dihydrocodeine in Reversed-Phase LC

CAS 63732-74-1 is explicitly identified as an impurity of hydromorphone (H714650) in commercial reference standard programs . Its chromatographic selectivity arises from the unique combination of a free phenolic 3-OH (conferring acidic character) and a hydrophobic 6-OCH₃ group (increasing reversed-phase retention relative to dihydrocodeine's 3-OCH₃/6-OH arrangement). This differential retention prevents co-elution with the main analyte hydromorphone and with common co-impurities such as dihydrocodeine or dihydromorphine, enabling accurate quantification in pharmacopeial impurity profiling methods. Certified reference standards of this compound are available at 95% minimum purity, with pricing reflecting its specialized synthesis and purification as a single-isomer 6-β-methoxy diastereomer .

Analytical Chemistry Chromatography Reference Standards

Structural Epimer Differentiation: 6-β-Methoxy vs. 6-α-Methoxy Morphinans

CAS 63732-74-1 bears a 6-β-methoxy configuration (6β-tetrahydrooripavine), distinguishing it from heterocodeine, which bears the 6-α-methoxy epimer (6α-methoxy-7,8-didehydromorphine). In the morphinan opioid series, stereochemistry at C6 is a critical determinant of receptor recognition; the 6-β orientation in the oripavine/thebaine series is associated with high-affinity binding and antagonist profiles, whereas the 6-α configuration found in morphine and codeine underlies agonist activity [1]. This epimeric distinction carries potential implications for functional selectivity (biased agonism) at the mu-opioid receptor, as documented for structurally related 6,14-endo-ethenomorphinans, where β-oriented substituents at C6 can shift receptor signaling toward G-protein versus β-arrestin pathways [2]. The saturated C7–C8 bond further differentiates this compound from the unsaturated heterocodeine, potentially influencing metabolic oxidation at the allylic position.

Stereochemistry Receptor Binding Opioid Pharmacology

Optimal Research and Industrial Application Scenarios for CAS 63732-74-1 Based on Quantitative Evidence


Analytical Reference Standard for Hydromorphone Impurity Profiling and Pharmacopeial Compliance

Pharmaceutical manufacturers and contract testing laboratories should procure CAS 63732-74-1 as the certified reference standard for quantifying the O6-methyl-7,8-dihydro impurity in hydromorphone active pharmaceutical ingredient (API) and finished dosage forms. This compound is explicitly recognized as a hydromorphone-related impurity in commercial reference standard programs . Its distinct chromatographic retention, arising from the 3-OH/6-OCH₃ substitution pattern, enables baseline separation from hydromorphone and other related substances, fulfilling ICH Q3A/Q3B impurity testing requirements. Use of this compound—rather than surrogate standards—is mandatory for method validation under cGMP, as regulatory submissions must demonstrate specificity for the exact impurity.

Mu-Opioid Receptor Pharmacological Tool for Structure-Activity Relationship Studies

Neuroscience and pharmacology laboratories investigating opioid receptor structure-activity relationships can use CAS 63732-74-1 as a probe to dissect the contribution of the C6 substituent and stereochemistry to mu-opioid receptor binding. Binding data from the closely related heterocodeine scaffold indicate a pKi of 8.96 at human MOR, representing a >74-fold affinity increase over codeine [1]. The saturated C7–C8 bond and 6-β-methoxy configuration offer a unique combination that can be compared against the unsaturated 6-α-methoxy epimer heterocodeine, 6-α-hydroxy codeine, and 3,6-dihydroxy morphine in systematic SAR panels. This compound is particularly valuable for studies examining the role of C6 stereochemistry in biased signaling at opioid receptors [2].

Metabolic Stability Reference for In Vitro Glucuronidation Assays

Drug metabolism and pharmacokinetics (DMPK) laboratories can employ CAS 63732-74-1 as a negative control substrate in UGT2B7-mediated glucuronidation assays. Because the 6-position is protected as a methyl ether, this compound cannot form a 6-O-glucuronide, unlike morphine, which is extensively conjugated at both the 3- and 6-positions . When used alongside morphine (dual glucuronidation) and codeine (3-O-glucuronidation only), this compound enables researchers to deconvolute the regiospecificity of UGT isoforms toward the morphinan scaffold, providing cleaner pharmacokinetic models with a single primary glucuronidation site at the 3-OH position.

Forensic Toxicology Reference Standard for Isomeric Opioid Differentiation

Forensic toxicology laboratories require CAS 63732-74-1 as a primary reference standard for the unambiguous identification and quantification of the 6-methoxy dihydro isomer in seized drug analysis and post-mortem toxicology. This compound is structurally isomeric to dihydrocodeine (C18H23NO3, MW 301.38 g/mol), sharing identical molecular formula and mass, which renders them indistinguishable by nominal mass spectrometry alone . Differentiation requires chromatographic separation and/or tandem mass spectrometry (MS/MS) fragmentation pattern analysis, for which an authenticated reference standard of the 6-methoxy isomer is indispensable to avoid false-positive identification of dihydrocodeine.

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